molecular formula C26H28N4O4 B12167036 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B12167036
M. Wt: 460.5 g/mol
InChI Key: LACGFFIDACATHL-UHFFFAOYSA-N
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Description

3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and benzazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of particular interest.

Medicine

Medicinally, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is its unique combination of benzimidazole, piperidine, and benzazepine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

3-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C26H28N4O4/c1-33-22-13-18-9-12-30(24(31)15-19(18)14-23(22)34-2)16-25(32)29-10-7-17(8-11-29)26-27-20-5-3-4-6-21(20)28-26/h3-6,9,12-14,17H,7-8,10-11,15-16H2,1-2H3,(H,27,28)

InChI Key

LACGFFIDACATHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)OC

Origin of Product

United States

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